Ethyl [(1-nitro-2-naphthyl)oxy]acetate
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Overview
Description
Ethyl [(1-nitro-2-naphthyl)oxy]acetate, also known as ethyl 2-(1-nitronaphth-2-yloxy)acetate, is a nitro-naphthalene-based compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 g/mol.
Preparation Methods
The synthesis of ethyl [(1-nitro-2-naphthyl)oxy]acetate typically involves the reaction of 1-nitro-2-naphthol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Ethyl [(1-nitro-2-naphthyl)oxy]acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl [(1-nitro-2-naphthyl)oxy]acetate has a variety of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biochemistry: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biochemical activity and potential therapeutic uses.
Pharmacology: Research into its pharmacological properties includes investigations into its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl [(1-nitro-2-naphthyl)oxy]acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release active metabolites that exert their effects on target enzymes or receptors.
Comparison with Similar Compounds
Ethyl [(1-nitro-2-naphthyl)oxy]acetate can be compared with other nitro-naphthalene-based compounds, such as:
Ethyl [(2-nitro-1-naphthyl)oxy]acetate: Similar in structure but with the nitro group in a different position, leading to different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
Ethyl [(1-amino-2-naphthyl)oxy]acetate: The amino derivative of the compound, which has different chemical and biological properties due to the presence of the amino group instead of the nitro group.
Biological Activity
Ethyl [(1-nitro-2-naphthyl)oxy]acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacological properties, and relevant case studies.
This compound is synthesized through the reaction of 1-nitro-2-naphthol with ethyl bromoacetate in the presence of a base like potassium carbonate. The reaction typically occurs in organic solvents such as acetone or dimethylformamide (DMF) under reflux conditions. The product can be purified through recrystallization or column chromatography.
Chemical Reactions
The compound undergoes several chemical transformations:
- Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
- Substitution : The ester group can participate in nucleophilic substitution reactions.
- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acid and alcohol.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, influencing various biological pathways. The hydrolysis of the ester group releases active metabolites that can affect target enzymes or receptors.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that the compound has potential antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MICs) for certain derivatives have been reported as low as 4 µg/mL .
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties, although detailed studies are necessary to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibacterial Screening : A study evaluated various derivatives of naphthalene-based compounds, including this compound. The results indicated significant antibacterial activity against multiple strains of bacteria, with some derivatives outperforming standard antibiotics like ciprofloxacin .
- Cytotoxicity Assays : Cytotoxicity tests on human embryonic kidney cells (HEK293) revealed varying degrees of toxicity among different derivatives. For instance, certain compounds demonstrated low hemolytic activity while maintaining antibacterial efficacy .
- Mechanistic Studies : Research into the mechanism of action highlighted how the nitro group contributes to the compound's reactivity and interaction with biological macromolecules, providing insights into its potential therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Structure Type | Notable Activities |
---|---|---|
Ethyl [(2-nitro-1-naphthyl)oxy]acetate | Nitro derivative | Varies in reactivity and antibacterial properties |
Ethyl [(1-amino-2-naphthyl)oxy]acetate | Amino derivative | Different pharmacological profile due to amino group |
Ethyl [(1-hydroxy-2-naphthyl)oxy]acetate | Hydroxy derivative | Potentially different solubility and reactivity |
Properties
IUPAC Name |
ethyl 2-(1-nitronaphthalen-2-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-19-13(16)9-20-12-8-7-10-5-3-4-6-11(10)14(12)15(17)18/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUCGRQEWLYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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